

An In-depth Technical Guide to Decoyinine: Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Decoyinine

Cat. No.: B1666037

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Decoyinine, also known as Angustmycin A, is a naturally occurring nucleoside analog produced by certain species of *Streptomyces*, such as *Streptomyces hygroscopicus*.^[1] It has garnered significant interest in the scientific community due to its potent biological activities, primarily as a selective inhibitor of GMP synthase and its ability to induce sporulation in bacteria like *Bacillus subtilis*. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological functions of **decoyinine**, complete with detailed experimental protocols and visual representations of its mechanism of action.

Chemical Structure and Identification

Decoyinine is structurally similar to adenosine, featuring a purine nucleobase (adenine) linked to an unusual unsaturated sugar moiety. Its systematic IUPAC name is (2R,3R,4S)-2-(6-aminopurin-9-yl)-2-(hydroxymethyl)-5-methylideneoxolane-3,4-diol.^{[2][3][4]}

Table 1: Chemical Identifiers of **Decoyinine**

Identifier	Value	Source(s)
IUPAC Name	(2R,3R,4S)-2-(6-aminopurin-9-yl)-2-(hydroxymethyl)-5-methylideneoxolane-3,4-diol	[2] [3] [4]
Synonyms	Angustmycin A, U-7984	[5]
CAS Number	2004-04-8	[5]
Molecular Formula	C ₁₁ H ₁₃ N ₅ O ₄	[5]
SMILES	<chem>C=C1--INVALID-LINK--(CO)N2C=NC3=C(N=CN=C32)N)O">C@HO</chem>	[2]
InChI Key	UZSSGAOAYPICBZ-SOCHQFKDSA-N	[6]

Physicochemical Properties

Decoyinine presents as a white to off-white crystalline solid.[\[5\]](#) A summary of its key physicochemical properties is provided in the table below.

Table 2: Physicochemical Properties of **Decoyinine**

Property	Value	Source(s)
Molecular Weight	279.25 g/mol	[1]
Melting Point	186-188 °C	
Solubility	Soluble in DMSO and warm water. Sparingly soluble in ethanol and methanol.	[5]
Purity	Typically >98% (by HPLC)	
Storage	Store at -20°C for long-term stability. Solutions should be protected from light.	[5]

Spectroscopic Data

The structural elucidation of **decoyinine** is supported by various spectroscopic techniques. The following tables summarize the key spectral data.

Table 3: ^1H NMR Spectral Data of **Decoyinine** (Solvent: DMSO-d_6)

Chemical Shift (ppm)	Multiplicity	Assignment
8.15	s	H-8 (adenine)
8.13	s	H-2 (adenine)
7.25	br s	-NH ₂ (adenine)
6.05	d	H-1'
5.25	s	H-5'a
5.00	s	H-5'b
4.65	t	H-2'
4.25	t	H-3'
3.80	d	-CH ₂ OH
3.60	d	-CH ₂ OH

Table 4: ^{13}C NMR Spectral Data of **Decoyinine** (Solvent: DMSO-d_6)

Chemical Shift (ppm)	Assignment
156.2	C-6 (adenine)
152.5	C-2 (adenine)
149.0	C-4 (adenine)
141.0	C-8 (adenine)
119.3	C-5 (adenine)
150.5	C-4'
109.8	C-5'
90.5	C-1'
78.5	C-2'
74.0	C-3'
63.0	-CH ₂ OH

Table 5: FT-IR Spectral Data of **Decoyinine**

Wavenumber (cm ⁻¹)	Interpretation
3300-3400	O-H and N-H stretching
2920-2980	C-H stretching (aliphatic)
1640-1680	C=N and C=C stretching (aromatic)
1580-1620	N-H bending
1050-1150	C-O stretching

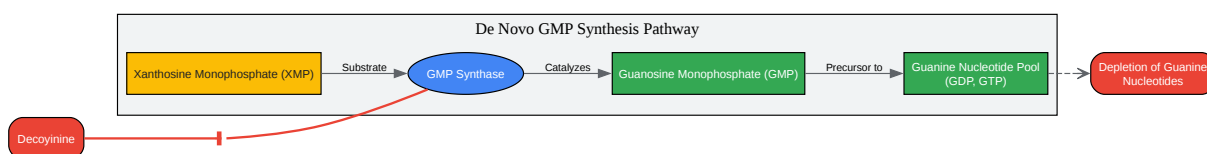
Table 6: Mass Spectrometry Data of **Decoyinine**

m/z	Interpretation
279.1	[M+H] ⁺ (Protonated Molecule)
262.1	[M+H - H ₂ O] ⁺
135.1	[Adenine+H] ⁺

Biological Activity and Signaling Pathways

Inhibition of GMP Synthase

The primary mechanism of action of **decoyinine** is the selective, non-competitive inhibition of GMP (guanosine monophosphate) synthase (GMPS).[7] This enzyme catalyzes the final step in the de novo biosynthesis of GMP from xanthosine monophosphate (XMP). By inhibiting GMPS, **decoyinine** depletes the intracellular pools of guanine nucleotides (GMP, GDP, and GTP).



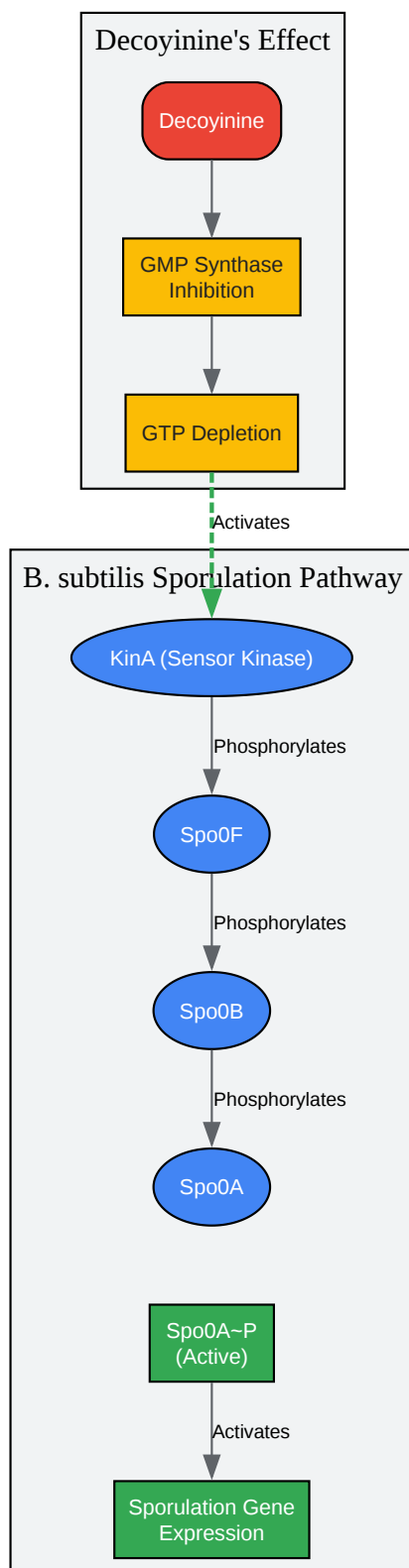
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Inhibition of GMP Synthase by **Decoyinine**

Induction of Sporulation in *Bacillus subtilis*

In *Bacillus subtilis*, the initiation of sporulation is a complex process regulated by a phosphorelay signaling cascade that responds to nutrient limitation. The master regulator of this process is the transcription factor Spo0A, which, in its phosphorylated form (Spo0A~P), initiates the genetic program of sporulation.

Decoyinine induces sporulation even in the presence of nutrients that would normally repress this process.^[8] This effect is a direct consequence of the depletion of intracellular GTP pools. Low GTP levels are a key signal for the initiation of the sporulation phosphorelay.



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Induction of *B. subtilis* Sporulation by **Decoyinine**

Experimental Protocols

GMP Synthase Inhibition Assay

This protocol describes an in vitro assay to determine the inhibitory effect of **decoyinine** on GMP synthase activity. The assay measures the conversion of XMP to GMP.

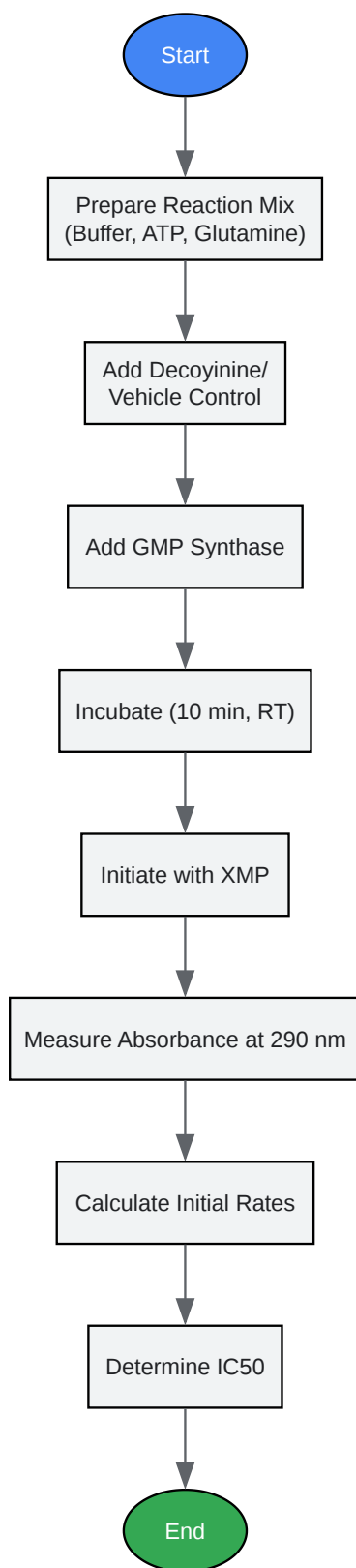
Materials:

- Purified GMP synthase
- Xanthosine monophosphate (XMP) solution
- ATP solution
- Glutamine solution
- **Decoyinine** stock solution (in DMSO)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)
- 96-well UV-transparent microplate
- Microplate reader capable of measuring absorbance at 290 nm

Procedure:

- Prepare a reaction mixture containing assay buffer, ATP, and glutamine at their final desired concentrations.
- Add varying concentrations of **decoyinine** (or DMSO as a vehicle control) to the wells of the microplate.
- Add the GMP synthase enzyme to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
- Initiate the reaction by adding the XMP solution to each well.

- Immediately place the microplate in the reader and measure the decrease in absorbance at 290 nm over time. The conversion of XMP to GMP results in a decrease in absorbance at this wavelength.
- Calculate the initial reaction rates from the linear portion of the absorbance vs. time curves.
- Determine the IC₅₀ value of **decoyinine** by plotting the percentage of inhibition against the logarithm of the **decoyinine** concentration.



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GMP Synthase Inhibition Assay Workflow

Bacillus subtilis Sporulation Assay

This protocol outlines a method to induce and monitor sporulation in *Bacillus subtilis* using **decoyinine**.

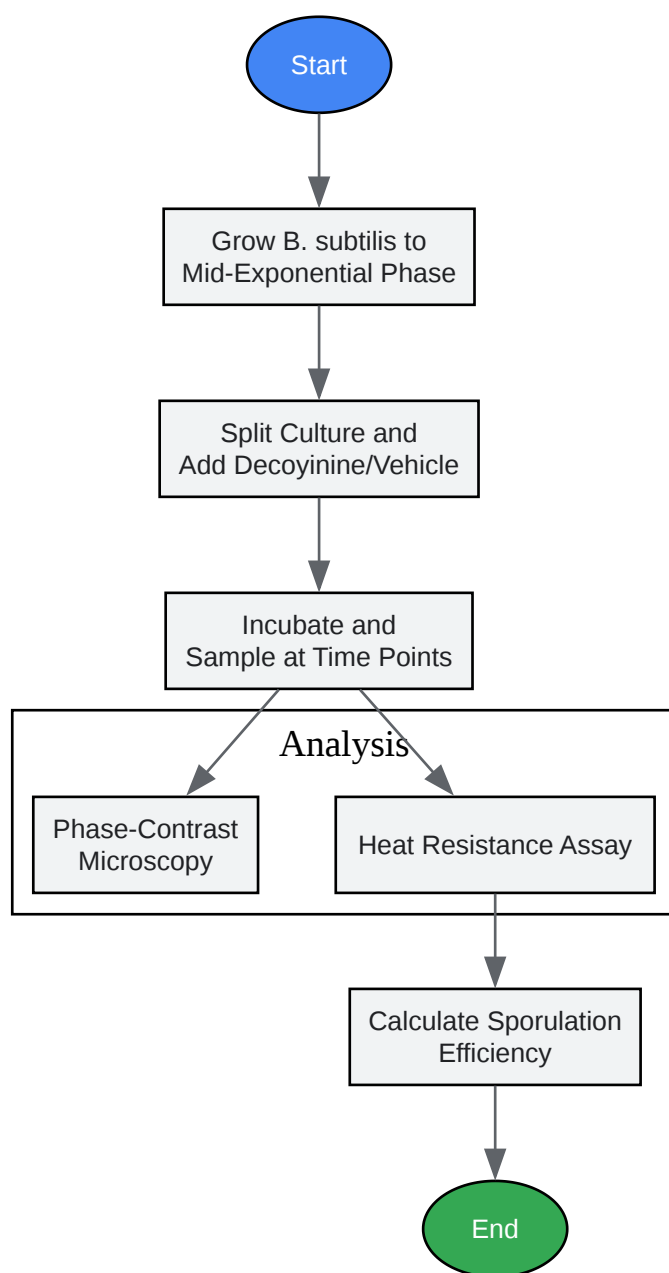
Materials:

- *Bacillus subtilis* strain (e.g., wild-type)
- Nutrient-rich liquid medium (e.g., Luria-Bertani broth)
- **Decoyinine** stock solution
- Phosphate-buffered saline (PBS)
- Microscope with phase-contrast optics
- Heat block or water bath (80°C)
- Nutrient agar plates
- Spectrophotometer

Procedure:

- Inoculate an overnight culture of *B. subtilis* into fresh nutrient-rich medium.
- Grow the culture at 37°C with shaking until it reaches the mid-exponential phase of growth ($OD_{600} \approx 0.4-0.6$).
- Divide the culture into two flasks. To one, add **decoyinine** to the desired final concentration (e.g., 100 µg/mL). To the other, add an equivalent volume of the vehicle (e.g., sterile water or DMSO) as a negative control.
- Continue to incubate both cultures at 37°C with shaking.
- At various time points (e.g., 0, 2, 4, 6, 8, 24 hours) after the addition of **decoyinine**, take samples from each culture for analysis.

- Phase-Contrast Microscopy: Observe a small aliquot of the culture under a phase-contrast microscope. Sporulating cells and free spores will appear as phase-bright bodies.
- Heat Resistance Assay: a. Dilute a portion of the culture sample in PBS. b. Heat the diluted sample at 80°C for 20 minutes to kill vegetative cells. c. Serially dilute the heat-treated sample and plate onto nutrient agar plates. d. As a control for total viable cells, serially dilute and plate an unheated portion of the same culture sample. e. Incubate the plates overnight at 37°C and count the colony-forming units (CFUs). f. The sporulation efficiency is calculated as (CFU of heat-treated sample / CFU of unheated sample) x 100%.



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B. subtilis Sporulation Assay Workflow

Conclusion

Decoyinine remains a valuable tool for researchers studying nucleotide metabolism and bacterial development. Its well-defined mechanism of action as a GMP synthase inhibitor provides a clear basis for its biological effects. The detailed chemical, physical, and biological data, along with the experimental protocols provided in this guide, serve as a comprehensive resource for scientists and drug development professionals working with this potent nucleoside analog. Further research into the therapeutic potential of **decoyinine** and its derivatives, particularly in the areas of antimicrobial and anticancer drug discovery, is warranted.

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